1,1'-Binaphthalene
Overview
Description
1,1’-Binaphthalene, also known as 1,1’-Binaphthyl or α,α’-Dinaphthylene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and material science .
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various complex structures, indicating its potential role in chemical reactions .
Mode of Action
1,1’-Binaphthalene interacts with its targets through chemical reactions. For instance, an oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This unprecedented rearrangement enables access to a series of U-shaped azaacenes .
Biochemical Pathways
The compound’s ability to undergo oxidative skeletal rearrangement suggests it may influence pathways involving oxidation reactions .
Pharmacokinetics
Its molecular weight of 2543252 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1,1’-Binaphthalene’s action are largely dependent on its application. In chemical synthesis, it can facilitate the production of complex structures through its unique reactivity .
Action Environment
The action, efficacy, and stability of 1,1’-Binaphthalene can be influenced by various environmental factors. For instance, the oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) is facilitated by an iodine-containing oxidant . This suggests that the presence of certain chemicals in the environment can impact the compound’s reactivity.
Biochemical Analysis
Biochemical Properties
It is known that 1,1’-Binaphthalene possesses axial chirality, which is caused by the hindered rotation of two naphthyl rings around a C–C bond . This feature makes 1,1’-Binaphthalene particularly robust to racemization from changes in pH or chemical environment
Cellular Effects
It is known that chiral 1,1’-Binaphthalene derivatives have been used in the synthesis of chiral carbon macrocycles . These macrocycles have shown chiroptical properties, indicating their potential in modern asymmetric synthesis and catalysis
Molecular Mechanism
It is known that 1,1’-Binaphthalene possesses axial chirality due to hindered rotation between the two naphthyl rings around a C–C bond . This feature makes 1,1’-Binaphthalene particularly robust to racemization from changes in pH or chemical environment
Temporal Effects in Laboratory Settings
It is known that 1,1’-Binaphthalene derivatives have been used in the synthesis of chiral carbon macrocycles . These macrocycles have shown chiroptical properties, indicating their potential in modern asymmetric synthesis and catalysis
Metabolic Pathways
It is known that 1,1’-Binaphthalene is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods, including:
Oxidative Coupling of Naphthalenes: This method involves the oxidative coupling of naphthalene derivatives using reagents such as iron(III) chloride, potassium ferricyanide, or manganese(III) acetate.
Gold-Catalyzed Atroposelective Synthesis: This method utilizes gold catalysts and TADDOL-derived phosphonites to achieve high enantioselectivity in the synthesis of 1,1’-binaphthalene-2,3’-diols.
Electrochemical Synthesis: This green chemistry approach involves the anodic dehydrogenative coupling of 2-naphthylamines, providing high yields and using electricity as an alternative to traditional oxidants.
Industrial Production Methods: Industrial production of 1,1’-Binaphthalene typically involves large-scale oxidative coupling processes, which are optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
1,1’-Binaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form binaphthyl diols or other oxygenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the naphthalene rings.
Major Products Formed:
Binaphthyl Diols: Formed through oxidation reactions.
Dihydro Binaphthyls: Formed through reduction reactions.
Substituted Binaphthyls: Formed through electrophilic substitution reactions.
Scientific Research Applications
1,1’-Binaphthalene has numerous applications in scientific research:
Comparison with Similar Compounds
1,1’-Binaphthalene is unique compared to other similar compounds due to its specific structural arrangement and chiral properties. Similar compounds include:
1,1’-Bi-2-naphthol (BINOL): Known for its use in asymmetric catalysis and as a chiral ligand.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Widely used in asymmetric hydrogenation and coupling reactions.
1,1’-Binaphthalene-2,2’-diamine (BINAM): Used in the synthesis of chiral ligands and organocatalysts.
The uniqueness of 1,1’-Binaphthalene lies in its ability to form highly stable and selective chiral environments, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870671 | |
Record name | (±)-1,1′-Binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-53-5, 11068-27-2 | |
Record name | 1,1′-Binaphthyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Binaphthyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Binaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Binaphthalene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (±)-1,1′-Binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-BINAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1'-binaphthalene?
A1: The molecular formula of this compound is C20H14, and its molecular weight is 254.32 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A2: Various spectroscopic techniques are used to characterize this compound derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structure and stereochemistry of these compounds. [, , , , , , , , , ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for studying the chiroptical properties of enantiopure this compound derivatives. [, , , , , , , ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in analyzing the electronic structure and transitions of this compound derivatives, especially those with chromophoric substituents. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes and functional groups present in this compound derivatives. [, ]
Q3: How does the structure of this compound affect its stability and applications?
A3: The rigid, chiral structure of this compound is crucial for its applications. Its derivatives exhibit atropisomerism, meaning restricted rotation around the central C-C bond connecting the two naphthalene rings. This restricted rotation leads to stable enantiomers with distinct properties. [, , , , , , , ]
Q4: What are some material applications of this compound derivatives?
A4: Due to their unique structural and electronic properties, this compound derivatives find applications in:
- Chiral Ligands: They serve as versatile chiral ligands in asymmetric catalysis. [, , , , , , , , , ]
- Liquid Crystals: Some derivatives exhibit liquid crystalline properties, making them useful in display technologies. [, ]
- Fluorescent Sensors: Derivatives with fluorescent properties can be utilized as sensors for various analytes, including metal ions and chiral molecules. [, ]
Q5: How do this compound derivatives function as chiral catalysts?
A5: this compound derivatives, especially those containing phosphorous, nitrogen, or oxygen donor atoms, act as chiral ligands in transition metal complexes. These complexes catalyze various asymmetric reactions with high enantioselectivity. [, , , , , , , , , ]
Q6: What types of reactions are effectively catalyzed by this compound-derived catalysts?
A6: These catalysts are highly effective in:
- Asymmetric Hydrogenation: They facilitate the enantioselective addition of hydrogen to prochiral substrates. []
- Allylic Alkylation: They promote the enantioselective substitution at allylic positions. [, , ]
- Oxidative Coupling: They enable the enantioselective formation of C-C bonds via oxidative coupling reactions. []
Q7: How is computational chemistry utilized to study this compound systems?
A7: Computational methods, including Density Functional Theory (DFT) calculations, help understand:
- Racemization Barriers: DFT calculations provide insights into the energy barriers associated with the interconversion of this compound enantiomers. []
- Solvent Effects: Calculations can model the influence of different solvents on the vibrational and electronic properties of this compound derivatives, as seen in studies on vibrational circular dichroism (VCD) spectra. [, , ]
- Chiral Recognition: Computational models contribute to understanding the interactions responsible for enantioselective recognition in catalytic and sensing applications. [, ]
- Adsorption Energy and Kinetics: DFT calculations help predict the adsorption energy and kinetics of this compound derivatives on metal surfaces, providing insights into their potential as catalysts. []
Q8: How do structural modifications on the this compound scaffold impact its catalytic activity and selectivity?
A8: Modifying substituents on the this compound core significantly influences its catalytic properties.
- Steric Effects: Bulky substituents near the catalytic site can enhance enantioselectivity by creating a more defined chiral environment. [, , , ]
- Electronic Effects: Electron-donating or -withdrawing groups can fine-tune the electronic properties of the metal center in catalytic complexes, affecting both activity and selectivity. [, , , ]
- Spacer Length and Rigidity: The nature of the spacer between the this compound core and the coordinating atoms influences the ligand's flexibility and bite angle, impacting catalytic performance. [, , , , ]
Q9: What are the stability concerns related to this compound derivatives, and how are they addressed?
A9: While this compound itself is relatively stable, its derivatives can be susceptible to racemization under certain conditions, such as high temperatures or strong acids/bases. [, , ]
Q10: Are there formulation strategies to improve the stability of this compound-based catalysts?
A10: Stabilizing these catalysts involves:
- Immobilization on Solid Supports: Anchoring the catalyst onto solid supports like silica gel can enhance stability and enable catalyst recycling. []
- Protecting Groups: Using appropriate protecting groups on sensitive functional groups can prevent unwanted side reactions and improve stability. [, ]
Q11: What are some examples of analytical methods used to study this compound and its derivatives?
A11: In addition to the spectroscopic techniques mentioned earlier, analytical methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are crucial for separating and quantifying enantiomers of this compound derivatives. [] Electrospray Ionization Mass Spectrometry (ESI-MS) is also valuable for studying the metal-binding properties of this compound-based ligands. []
Q12: Are there any environmental concerns associated with this compound and its derivatives?
A12: While specific ecotoxicological data for this compound is limited, responsible waste management and recycling strategies are essential to minimize potential environmental impacts. []
Q13: What is the historical significance of this compound in chemistry?
A13: The discovery and development of this compound-based chiral ligands, such as BINAP, marked a significant milestone in asymmetric catalysis, opening up new avenues for synthesizing enantiomerically pure compounds. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.